molecular formula C13H18ClNO3S B2941012 1-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide CAS No. 1219171-86-4

1-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide

Cat. No. B2941012
CAS RN: 1219171-86-4
M. Wt: 303.8
InChI Key: HLUQROFWYJFKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone” is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 . It’s used in neurology research and is associated with various areas such as pain and inflammation, opioid receptors, glutamate receptors, acetylcholine receptors, neurotransmission, depression, epilepsy, Huntington’s, memory, learning and cognition, Parkinson’s, addiction, schizophrenia, stress and anxiety .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone” consists of a 4-chlorophenyl group attached to a 1-hydroxycyclopentyl group via a methanone linkage .

Scientific Research Applications

Pharmaceutical Reference Standards

This compound is utilized as a reference standard in pharmaceutical testing, particularly for ensuring the quality and purity of ketamine hydrochloride. It serves as an impurity reference material, aiding in analytical development, method validation, and stability and release testing .

Anaesthetic Research

In the field of anaesthetics, the compound is studied as an impurity of ketamine, which is a widely used anaesthetic. Research into its properties helps understand the pharmacokinetics and pharmacodynamics of anaesthetic agents .

Toxicology Studies

Toxicology studies involve the compound as it relates to ketamine hydrochloride. It’s essential for identifying potential toxic metabolites and understanding the metabolic pathways of related substances .

Chemical Synthesis

The compound is of interest in chemical synthesis research, where it may be used as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity and interactions with other chemicals are key areas of study .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure-activity relationship (SAR) is analyzed to design new therapeutic agents. Its unique chemical structure provides insights into the development of novel drugs .

Regulatory Compliance

Regulatory agencies require the use of such compounds as reference standards to comply with international quality standards like ISO 17025 and ISO 17034. This ensures that medicines are consistently produced and controlled according to quality standards .

Educational Purposes

In academic settings, the compound is used for educational purposes, teaching students about drug impurities, their identification, and their significance in pharmaceutical sciences .

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is currently unknown. The compound is structurally similar to certain derivatives of Ketamine , which primarily target the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to Ketamine, it could potentially have anesthetic effects, given that Ketamine is commonly used as an anesthetic .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c14-12-5-3-11(4-6-12)9-19(17,18)15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUQROFWYJFKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide

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